Cas no 894002-06-3 (N,N-diethyl-2-3-({2-(4-sulfamoylphenyl)ethylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide)

N,N-diethyl-2-3-({2-(4-sulfamoylphenyl)ethylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide Chemical and Physical Properties
Names and Identifiers
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- N,N-diethyl-2-3-({2-(4-sulfamoylphenyl)ethylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide
- N,N-diethyl-2-[3-({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide
- CHEMBL1344030
- F2001-0099
- HMS2595M13
- HMS3382G04
- SMR000324865
- 894002-06-3
- MLS000684927
- AKOS024619113
- 2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxo-N-[2-(4-sulfamoylphenyl)ethyl]acetamide
- 2-(1-(2-(diethylamino)-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-(4-sulfamoylphenethyl)acetamide
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- Inchi: 1S/C24H28N4O5S/c1-3-27(4-2)22(29)16-28-15-20(19-7-5-6-8-21(19)28)23(30)24(31)26-14-13-17-9-11-18(12-10-17)34(25,32)33/h5-12,15H,3-4,13-14,16H2,1-2H3,(H,26,31)(H2,25,32,33)
- InChI Key: XVTZLTYJIRIJFC-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)CCNC(C(C1=CN(CC(N(CC)CC)=O)C2C=CC=CC=21)=O)=O)(N)(=O)=O
Computed Properties
- Exact Mass: 484.17804118g/mol
- Monoisotopic Mass: 484.17804118g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 34
- Rotatable Bond Count: 10
- Complexity: 831
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 140Ų
- XLogP3: 2
N,N-diethyl-2-3-({2-(4-sulfamoylphenyl)ethylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2001-0099-5mg |
N,N-diethyl-2-[3-({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide |
894002-06-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
Life Chemicals | F2001-0099-3mg |
N,N-diethyl-2-[3-({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide |
894002-06-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F2001-0099-5μmol |
N,N-diethyl-2-[3-({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide |
894002-06-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F2001-0099-1mg |
N,N-diethyl-2-[3-({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide |
894002-06-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
Life Chemicals | F2001-0099-50mg |
N,N-diethyl-2-[3-({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide |
894002-06-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F2001-0099-20mg |
N,N-diethyl-2-[3-({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide |
894002-06-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F2001-0099-75mg |
N,N-diethyl-2-[3-({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide |
894002-06-3 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F2001-0099-10mg |
N,N-diethyl-2-[3-({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide |
894002-06-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F2001-0099-30mg |
N,N-diethyl-2-[3-({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide |
894002-06-3 | 90%+ | 30mg |
$119.0 | 2023-05-17 | |
Life Chemicals | F2001-0099-25mg |
N,N-diethyl-2-[3-({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}carbonyl)-1H-indol-1-yl]acetamide |
894002-06-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 |
N,N-diethyl-2-3-({2-(4-sulfamoylphenyl)ethylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide Related Literature
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1. Au–InSe van der Waals Schottky junctions with ultralow reverse current and high photosensitivity†Siqi Hu,Qiao Zhang,Xiaoguang Luo,Xutao Zhang,Tao Wang,Yingchun Cheng,Wanqi Jie,Jianlin Zhao,Ting Mei,Xuetao Gan Nanoscale, 2020,12, 4094-4100
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Chuanliang Chen,Yao Xu,Shaohang Wu,Shasha Zhang,Zhichun Yang,Wenjun Zhang,Hongmei Zhu,Zhenzhong Xiong,Weitao Chen,Wei Chen J. Mater. Chem. A, 2018,6, 7903-7912
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Malti Bansal,Ritu Srivastava,C. Lal,M. N. Kamalasanan,L. S. Tanwar Nanoscale, 2009,1, 317-330
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
Additional information on N,N-diethyl-2-3-({2-(4-sulfamoylphenyl)ethylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide
Research Briefing on N,N-diethyl-2-3-({2-(4-sulfamoylphenyl)ethylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide (CAS: 894002-06-3)
In recent years, the compound N,N-diethyl-2-3-({2-(4-sulfamoylphenyl)ethylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide (CAS: 894002-06-3) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique indole-based structure and sulfamoylphenyl moiety, has shown promising potential in various therapeutic applications, particularly in the modulation of specific biochemical pathways. The following briefing synthesizes the latest findings related to this compound, highlighting its pharmacological properties, mechanisms of action, and potential clinical applications.
Recent studies have focused on elucidating the molecular interactions of N,N-diethyl-2-3-({2-(4-sulfamoylphenyl)ethylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide with target proteins, particularly those involved in inflammatory and oncogenic pathways. Advanced computational modeling and X-ray crystallography have revealed that the compound exhibits high affinity for certain enzyme active sites, such as carbonic anhydrase isoforms, which are implicated in a range of pathological conditions. These findings suggest that the molecule could serve as a scaffold for the development of novel inhibitors with enhanced specificity and reduced off-target effects.
In vitro and in vivo experiments have further demonstrated the compound's efficacy in preclinical models. For instance, a 2023 study published in the Journal of Medicinal Chemistry reported that N,N-diethyl-2-3-({2-(4-sulfamoylphenyl)ethylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide significantly reduced tumor growth in xenograft models of colorectal cancer, with minimal toxicity observed in healthy tissues. The study attributed this effect to the compound's dual action as both a carbonic anhydrase inhibitor and a modulator of apoptosis-related proteins. These results underscore its potential as a multi-targeted therapeutic agent.
Despite these promising findings, challenges remain in optimizing the pharmacokinetic and pharmacodynamic profiles of N,N-diethyl-2-3-({2-(4-sulfamoylphenyl)ethylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide. Recent efforts have focused on structural modifications to improve its bioavailability and metabolic stability. For example, researchers have explored the introduction of fluorine atoms at specific positions of the indole ring, which has been shown to enhance both solubility and target binding affinity. Such innovations are critical for advancing the compound toward clinical trials.
In conclusion, N,N-diethyl-2-3-({2-(4-sulfamoylphenyl)ethylcarbamoyl}carbonyl)-1H-indol-1-ylacetamide represents a compelling candidate for further investigation in the chemical biology and pharmaceutical sectors. Its unique structural features and demonstrated biological activities position it as a potential lead compound for the treatment of diseases such as cancer and inflammatory disorders. Future research should prioritize translational studies to bridge the gap between preclinical findings and clinical applications, ensuring that this molecule can fulfill its therapeutic promise.
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